4-Acetyl-2-bromo-benzoic acid tert-butyl ester
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Overview
Description
4-Acetyl-2-bromo-benzoic acid tert-butyl ester is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of an acetyl group at the 4-position, a bromine atom at the 2-position, and a tert-butyl ester group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds like benzoic acid derivatives have been known to interact with various biological targets .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary . The compound may undergo similar reactions due to the presence of a benzylic bromine.
Biochemical Pathways
Benzoic acid derivatives have been known to inhibit hepatic gluconeogenesis and lipogenesis , suggesting that this compound might have similar effects.
Result of Action
It’s known that similar compounds can be used as building blocks for the synthesis of various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-bromo-benzoic acid tert-butyl ester typically involves the following steps:
Bromination: The starting material, 4-acetylbenzoic acid, is brominated at the 2-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Esterification: The brominated product is then esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-bromo-benzoic acid tert-butyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).
Major Products
Substitution: Various substituted benzoic acid derivatives.
Reduction: 4-(2-Bromo-phenyl)-2-propanol.
Oxidation: 4-(2-Bromo-phenyl)-2-propanoic acid.
Scientific Research Applications
4-Acetyl-2-bromo-benzoic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Acetylbenzoic acid: Lacks the bromine atom and tert-butyl ester group.
2-Bromo-4-methylbenzoic acid: Contains a methyl group instead of an acetyl group.
4-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester: Similar structure but with a carbamic acid group.
Uniqueness
4-Acetyl-2-bromo-benzoic acid tert-butyl ester is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 4-acetyl-2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-8(15)9-5-6-10(11(14)7-9)12(16)17-13(2,3)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVWWARXECEHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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